(1-Benzyl-piperidin-2-ylmethyl)-methyl-amine is a chemical compound characterized by its unique structure, which includes a piperidine ring and a benzyl group. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and organic synthesis.
The compound can be synthesized through various chemical methods, typically involving the reaction of piperidine derivatives with benzyl halides under basic conditions. It is often utilized as an intermediate in the synthesis of pharmaceuticals that target the central nervous system .
This compound falls under the category of heterocyclic amines, specifically those derived from piperidine. Piperidine itself is a six-membered ring containing one nitrogen atom, which imparts unique chemical properties to its derivatives.
The synthesis of (1-Benzyl-piperidin-2-ylmethyl)-methyl-amine typically involves several steps:
The reactions are generally conducted under controlled temperatures and pressures to optimize yield and purity. The use of solvents like ethanol or dimethylformamide can facilitate the reaction process. Continuous flow reactors may also be employed for industrial-scale synthesis to enhance efficiency and consistency .
The molecular formula for (1-Benzyl-piperidin-2-ylmethyl)-methyl-amine is . The structure consists of:
The compound's structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide insights into molecular connectivity and functional groups present .
(1-Benzyl-piperidin-2-ylmethyl)-methyl-amine can undergo various chemical reactions:
The specific conditions for these reactions vary based on the desired product. For instance, oxidation reactions typically require acidic conditions, while reduction reactions may necessitate anhydrous environments to prevent unwanted side reactions .
The mechanism by which (1-Benzyl-piperidin-2-ylmethyl)-methyl-amine exerts its effects, particularly in biological systems, often involves interaction with neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist depending on its structural modifications and target receptors.
Studies have shown that compounds related to this structure can inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . Molecular docking studies provide further insights into binding affinities and interaction modes with target proteins.
The compound exhibits basic properties due to the presence of nitrogen atoms capable of protonation. It is stable under normal conditions but may decompose under extreme temperatures or in the presence of strong oxidizing agents .
(1-Benzyl-piperidin-2-ylmethyl)-methyl-amine has several applications in scientific research:
Rational drug design of piperidine-based analogues leverages the scaffold’s versatility in targeting neurological and metabolic disorders. The core strategy involves optimizing three molecular regions: the piperidine ring (stereochemistry and N-substitution), the benzyl group (electronic and steric properties), and the methylamino side chain (conformational flexibility). Structure-activity relationship (SAR) studies reveal that:
Multitarget-directed ligand (MTDL) approaches integrate benzylpiperidine with pharmacophores like pyrimidine or isatin to yield hybrids inhibiting MAO-A (IC₅₀ = 0.057 μM) and AChE (IC₅₀ = 0.034 μM) simultaneously [8]. Computational docking validates that protonation of the methylamino group facilitates salt bridges with Asp121 in renin or Glu199 in AChE [9].
Table 1: Key SAR Trends in Piperidine-Based Analogues
Structural Region | Modification | Biological Impact | Affinity/Potency Change |
---|---|---|---|
Piperidine nitrogen | Benzyl vs. alkyl | ↑ Lipophilicity, BBB penetration | cLogP +0.7–1.2 [1] |
C2 side chain | Methylamine vs. ethanolamine | ↑ σ1R binding, ↓ MAO-B off-target effects | Ki σ1R: 1.45 nM vs. 29.2 nM |
Stereochemistry | (R)-C2 vs. (S)-C2 | ↑ AChE inhibition, ↓ cytotoxicity | IC₅₀ AChE: 0.14 nM vs. 8.2 nM [8] |
Synthesis of (1-benzyl-piperidin-2-ylmethyl)-methyl-amine derivatives typically follows 3–5 step sequences starting from piperidone or pyridine precursors. Two dominant routes are employed:
Route 1: Reductive Amination of 1-Benzylpiperidin-2-ones
Route 2: Functionalization of 2-Picoline Derivatives
Key intermediates include 1-benzyl-3-piperidones (rearranged to pyrrolidines under acid catalysis) [2] and N-Boc-piperidinylmethyl amines (deprotected with TFA for downstream coupling) [10].
Table 2: Critical Intermediates in Synthesis Pathways
Intermediate | Synthetic Role | Typical Yield | Key Characterization (NMR/HRMS) |
---|---|---|---|
1-Benzylpiperidin-2-one | Ketone precursor for reductive amination | 85–92% | ¹H NMR (CDCl₃) δ: 3.55 (s, 2H, CH₂Ph) [3] |
N-Benzyl-2-(iodomethyl)pyridinium | Electrophile for nucleophilic substitution | 75–80% | HRMS m/z: 310.9978 [M⁺] [2] |
(1-Benzylpiperidin-2-yl)methylamine | Racemic amine for resolution | 70–78% | ¹³C NMR (D₂O) δ: 56.8 (CH₂NH₂) [5] |
Structural diversification hinges on alkylation of secondary amines and amidation of ester intermediates. Critical optimizations include:
Alkylation Enhancements
Amidation Protocols
Challenges persist in aliphatic amine couplings due to over-alkylation, mitigated by slow amine addition and stoichiometric control (1:1 amine:ester ratio) [5].
Stereoselective synthesis employs chiral catalysts and enzymatic resolutions to access enantiopure intermediates:
Asymmetric Hydrogenation
Organocatalytic Alkylation
Dynamic Kinetic Resolution (DKR)
Acid-Catalyzed Rearrangements
Table 3: Catalytic Systems for Stereochemical Control
Catalyst/System | Reaction Type | Stereochemical Outcome | Yield/ee |
---|---|---|---|
Ru-(S)-BINAP | Asymmetric hydrogenation | (R)-1-benzyl-2-methylaminomethylpiperidine | 95% ee, >99% yield [3] |
Pd/C + HCO₂NH₄ | Diastereoselective reduction | cis-2,6-Disubstituted piperidine | dr >20:1 |
Candida antarctica lipase B | Dynamic kinetic resolution | (S)-N-Acetyl derivative | 99% ee, 90% yield [3] |
6N HCl reflux | Ring contraction to pyrrolidine | Thermodynamic control | 90% conversion [2] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7